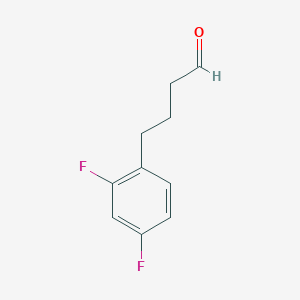

4-(2,4-Difluorophenyl)butanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)butanal |

InChI |

InChI=1S/C10H10F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |

InChI Key |

FOLQVZDMTAUIQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2,4 Difluorophenyl Butanal

Retrosynthetic Strategies and Strategic Disconnections for 4-(2,4-Difluorophenyl)butanal

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, a primary disconnection can be made at the C-C bond between the butanal side chain and the difluorophenyl ring. This leads to two key synthons: a (2,4-difluorophenyl) nucleophile and a 4-carbon electrophilic fragment.

Another strategic disconnection involves a 1,4-dicarbonyl relationship, which can be achieved through various methods, including the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com For instance, a nitroenolate could react with an enone in a conjugate addition to establish the 1,4-relationship. youtube.com Further functional group interconversions could then lead to the desired butanal.

Alkynes also present a viable retrosynthetic pathway. By envisioning an alkyne in the middle of the butanal chain, a disconnection next to the alkyne can be made. This would lead to an acetylide anion and a suitable electrophile. Subsequent reduction of the alkyne would yield the saturated carbon chain of the target molecule. youtube.com

Exploration of Conventional Synthetic Pathways

Conventional synthetic methods for preparing aldehydes and their derivatives often provide a reliable foundation for the synthesis of more complex structures like this compound.

Another potential precursor is a difluorophenylacetonitrile. While direct examples for the synthesis of this compound from the corresponding acetonitrile (B52724) were not found in the provided search results, the general reactivity of nitriles allows for their conversion to aldehydes through reduction or other functional group transformations.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.compw.live This reaction is often followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The choice of catalyst, which is typically a weak base like an amine, is crucial to avoid self-condensation of the aldehyde or ketone. wikipedia.org Modifications to the Knoevenagel condensation, such as the Doebner modification, utilize pyridine (B92270) as a solvent and are particularly useful when a carboxylic acid is one of the activating groups, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Recent advancements in the Knoevenagel condensation focus on developing more environmentally friendly protocols. These include the use of microwave and ultrasound irradiation, solvent-free conditions, solid-phase synthesis, and even photochemical condensation with natural catalysts like fruit extracts. sigmaaldrich.comrsc.org For instance, a catalyst-free and water-mediated Knoevenagel reaction has been extensively studied to optimize its green chemistry metrics. rsc.org

While the direct application of the Knoevenagel condensation to synthesize this compound is not explicitly detailed in the provided results, the principles of this reaction are highly relevant for constructing the carbon skeleton and can be adapted for related synthetic steps. The optimization of catalytic systems is also a key area of research, with ruthenium-based catalysts showing high efficiency in the direct synthesis of butanol from propylene (B89431) and CO2, a process that involves the hydrogenation of butyraldehyde. rsc.org

Optimizing reaction yields and ensuring the high purity of the final product are critical aspects of any synthetic process. For butanol and its derivatives, various purification methods have been developed. One approach for purifying secondary butanol involves adding water to a mixture containing the butanol and di-s-butyl ether, followed by distillation. wipo.int Similarly, for the purification of 1,4-butanediol, processes involving hydrogenation to remove impurities like 2-(4-hydroxybutoxy)-tetrahydrofuran followed by distillation are employed. google.comgoogle.com These techniques can be adapted for the purification of this compound to remove starting materials, byproducts, and solvents.

The table below summarizes some general purification strategies that could be applicable.

| Purification Method | Description | Potential Application for this compound |

| Distillation | Separation of components based on differences in boiling points. | Removal of volatile impurities and solvents. |

| Crystallization | Purification of a solid by dissolving it in a suitable solvent and allowing it to crystallize out. | Isolation and purification of the final product if it is a solid at room temperature. |

| Chromatography | Separation of a mixture based on the differential distribution of its components between a stationary phase and a mobile phase. | High-purity separation of the target compound from closely related impurities. |

| Hydrogenation | Chemical reaction that usually involves the addition of hydrogen (H2) across double or triple bonds. | Removal of unsaturated impurities. google.comgoogle.com |

Characterization of the final product is also crucial. For butanal, derivatization with (2,4-dinitrophenyl)hydrazine to form a hydrazone is a common method for identification and characterization. nist.gov

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. sruc.ac.uk

The development of environmentally benign protocols for the synthesis of fluorinated aldehydes is an active area of research. One promising approach is the use of photocatalysis. For example, acyl fluorides can be prepared directly from aldehydes via a C(sp2)–H fluorination reaction using an inexpensive photocatalyst. rsc.org Another photocatalytic method allows for the α-perfluoroalkenylation of aldehydes to produce fluorinated enals. acs.org These methods often operate under mild conditions and can tolerate a variety of functional groups.

Organocatalysis also offers a green alternative to traditional metal-based catalysts. For instance, the direct enantioselective α-fluorination of aldehydes can be achieved using enamine catalysis with chiral imidazolidinones. researchgate.net This method provides access to important chiral α-fluoro aldehydes.

Furthermore, the use of renewable resources and energy sources is a key aspect of green chemistry. Concentrated solar radiation has been successfully used as a renewable energy source for the synthesis of medicinally important compounds, with lemon juice acting as a natural, biodegradable catalyst. nih.gov The development of enzymatic routes, such as the use of alcohol dehydrogenase for the production of butanol from butyraldehyde, also represents a green and sustainable approach. rsc.org These innovative strategies hold significant potential for the future synthesis of this compound in a more environmentally responsible manner.

Investigation of Organocatalytic or Catalyst-Free Approaches

The synthesis of this compound and its analogs can be approached through organocatalytic and catalyst-free methods, which offer advantages in terms of reduced metal contamination and milder reaction conditions. These strategies typically focus on the formation of the carbon-carbon backbone via conjugate addition reactions.

Organocatalytic methodologies often employ chiral secondary amines, such as proline and its derivatives, to activate α,β-unsaturated aldehydes towards nucleophilic attack. This is achieved through the formation of a transient iminium ion, which lowers the LUMO of the electrophile. For instance, the Michael addition of various nucleophiles to cinnamaldehyde (B126680) derivatives, which are structurally analogous to precursors of this compound, has been extensively studied. nih.govnih.gov Computational studies on the organocatalytic Michael addition of nitromethane (B149229) to cinnamaldehyde have provided insights into the reaction mechanism, highlighting the role of the catalyst in facilitating C-C bond formation and the influence of the solvent on reaction barriers and stereoselectivity. nih.govacs.org The use of bifunctional organocatalysts, which possess both a nucleophilic/electrophilic activation site and a Brønsted acid/base site, can further enhance reactivity and stereocontrol.

Catalyst-free Michael additions represent a greener alternative, often proceeding under neat conditions or in environmentally benign solvents. semanticscholar.org These reactions rely on the inherent reactivity of the nucleophile and the electrophile. For example, the conjugate addition of amines to electron-deficient alkenes can occur without a catalyst, providing a straightforward route to β-amino carbonyl compounds. semanticscholar.org While these methods are typically limited to strong nucleophiles, they offer a simplified and cost-effective approach for certain applications. The feasibility of a catalyst-free approach for the synthesis of this compound would likely depend on the choice of a suitable precursor, such as a highly activated α,β-unsaturated aldehyde or ketone.

| Methodology | Catalyst/Conditions | Key Features | Potential Application for this compound Synthesis |

| Organocatalytic Michael Addition | Chiral secondary amines (e.g., proline derivatives) | Iminium ion activation, potential for high enantioselectivity. | Asymmetric synthesis of chiral precursors to this compound. |

| Biocatalytic Michael Addition | Engineered enzymes (e.g., 4-oxalocrotonate tautomerase mutants) | High enantiocontrol, proceeds via iminium ion intermediates. | Enantioselective synthesis of γ-nitroaldehydes as precursors. nih.gov |

| Catalyst-Free Michael Addition | Neat or in green solvents | Simplified procedure, reduced waste, suitable for strong nucleophiles. | Synthesis of intermediates from highly activated unsaturated precursors. semanticscholar.org |

Application of Flow Chemistry Techniques in Continuous Synthesis

Flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and process control. Continuous flow processes can be designed for various synthetic steps, including hydrogenation of unsaturated precursors.

A key application of flow chemistry in this context is the selective hydrogenation of an α,β-unsaturated aldehyde precursor, such as 4-(2,4-difluorophenyl)but-2-enal, to yield this compound. acs.orggoogle.com This can be achieved using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on a solid support. google.com Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for achieving high selectivity and preventing over-reduction to the corresponding alcohol. High-pressure and high-temperature conditions, which can be safely managed in a continuous flow setup, can significantly accelerate reaction rates. youtube.com

The design of the flow reactor and the choice of catalyst are critical for optimizing the process. Intermetallic compounds have been investigated as highly selective catalysts for the hydrogenation of unsaturated aldehydes, offering a potential avenue for improving the efficiency of the synthesis of this compound. acs.org The ability to operate in a continuous mode also facilitates in-line purification and analysis, leading to a more streamlined and efficient manufacturing process.

| Flow Chemistry Application | Reactor Type | Catalyst/Reagents | Key Advantages |

| Selective Hydrogenation | Packed-bed reactor | Heterogeneous catalyst (e.g., Pd/C) | Precise control over reaction conditions, enhanced safety, scalability. acs.orggoogle.com |

| High-Pressure/High-Temperature Reactions | Microreactors, tubular reactors | - | Accelerated reaction rates, improved efficiency. youtube.com |

Stereoselective Approaches to Chiral Analogs and Derivatives of this compound

The development of stereoselective methods for the synthesis of chiral analogs and derivatives of this compound is of significant interest for applications in medicinal chemistry and materials science. These approaches can be broadly categorized into the stereoselective synthesis of the chiral butanal core and the stereocontrolled modification of the aldehyde functionality.

Diastereoselective and Enantioselective Syntheses Involving the Butyl Chain or Related Chiral Intermediates

The introduction of chirality into the butyl chain of this compound can be achieved through various asymmetric methodologies. One promising strategy involves the enantioselective conjugate addition to a suitable prochiral acceptor. Organocatalyzed Michael additions, for example, can be employed to introduce a substituent at the β- or γ-position with high enantioselectivity. rsc.orgacs.org The use of chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can effectively control the stereochemical outcome of the reaction. rsc.org

Another approach is the use of chiral building blocks that already contain the desired stereocenter. For instance, the synthesis of γ-chiral borylalkanes via copper-catalyzed enantioselective reduction of allylic substrates provides a versatile intermediate that can be further elaborated to the target butanal derivative. rsc.org Similarly, optically active γ-butyrolactones, which can be synthesized through various catalytic asymmetric methods, can serve as precursors to chiral 4-arylbutanals. researchgate.netnih.gov

| Stereoselective Approach | Methodology | Chiral Source | Key Intermediates |

| Asymmetric Conjugate Addition | Organocatalysis | Chiral amine or thiourea (B124793) catalysts | Enantioenriched Michael adducts rsc.orgacs.orgrsc.org |

| Copper-Catalyzed Reduction | Enantioselective SN2' reduction | Chiral phosphine (B1218219) ligands | γ-Chiral alkylboronates rsc.org |

| Chiral Pool Synthesis | From optically active precursors | γ-Butyrolactones | Chiral γ-hydroxyesters |

Control of Stereochemistry in Post-Synthetic Modifications of the Aldehyde Functionality (e.g., reductions, aldol (B89426) additions)

Once the this compound skeleton is constructed, the aldehyde functionality can be stereoselectively modified to introduce additional chiral centers. The enantioselective reduction of the aldehyde to the corresponding primary alcohol can be achieved using chiral reducing agents, such as those derived from chirally modified borohydrides or through catalytic transfer hydrogenation with a chiral transition metal complex. wikipedia.orguwindsor.canih.gov

Furthermore, the aldehyde can serve as an electrophile in stereoselective aldol additions to create β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. beilstein-journals.orgyoutube.com The stereochemical outcome of the aldol reaction can be controlled by using chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts. The Zimmerman-Traxler model provides a framework for predicting the stereochemistry of metal-enolate-based aldol reactions. youtube.com Proline and its derivatives have been shown to be effective organocatalysts for direct asymmetric aldol reactions. youtube.com

| Post-Synthetic Modification | Reaction Type | Stereocontrol Element | Expected Product |

| Reduction | Enantioselective reduction | Chiral reducing agents or catalysts | Chiral 4-(2,4-Difluorophenyl)butan-1-ol wikipedia.orguwindsor.canih.gov |

| Aldol Addition | Diastereoselective/Enantioselective aldol reaction | Chiral auxiliaries, chiral Lewis acids, or organocatalysts | Chiral β-hydroxy aldehyde or ketone derivatives beilstein-journals.orgyoutube.com |

| Henry Reaction | Stereoconvergent nitroaldol reaction | Crystallization-based stereocontrol | Highly functionalized acyclic stereoarrays nih.gov |

Chemical Reactivity and Transformations of 4 2,4 Difluorophenyl Butanal

Mechanistic Studies of Aldehyde Group Reactivity

The aldehyde functional group is a key site of reactivity in 4-(2,4-difluorophenyl)butanal, readily participating in a variety of addition and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the butanal moiety is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde can be influenced by the electron-withdrawing nature of the 2,4-difluorophenyl group.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde offers a classic method for forming carbon-carbon bonds. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup yields a secondary alcohol. youtube.com

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to furnish the corresponding alkene and triphenylphosphine (B44618) oxide.

Knoevenagel Condensation: This condensation reaction typically involves an active methylene (B1212753) compound as the nucleophile and a base as a catalyst. While direct examples with this compound are not prevalent in the provided search results, the Knoevenagel condensation is a well-established method for forming a new carbon-carbon double bond alpha to a carbonyl group. researchgate.net

| Reaction Type | Nucleophile | Product Type |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

Table 1: Overview of Nucleophilic Addition Reactions for Aldehydes

Oxidation and Reduction Pathways of the Butanal Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent can convert the aldehyde group of this compound into the corresponding 4-(2,4-difluorophenyl)butanoic acid.

Reduction: The aldehyde can be reduced to 4-(2,4-difluorophenyl)butan-1-ol using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are effective for this transformation. masterorganicchemistry.com Catalytic hydrogenation can also be employed.

Cyclization and Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group can participate in intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Aldol (B89426) and Claisen-type Condensations: Under appropriate conditions, if the molecule possesses another carbonyl or an enolizable proton at a suitable position, intramolecular aldol or Claisen-type condensations can occur. For instance, a Dieckmann cyclization, an intramolecular Claisen condensation of diesters, leads to the formation of cyclic β-keto esters. libretexts.orgpressbooks.pubwikipedia.orglibretexts.org While not a direct reaction of the aldehyde itself, derivatives of this compound could be engineered to undergo such cyclizations.

Conjugate Addition: If an α,β-unsaturated derivative of this compound is formed, it can undergo conjugate (or 1,4) nucleophilic addition. libretexts.org This reaction is characteristic of α,β-unsaturated carbonyl compounds, where the nucleophile adds to the β-carbon. libretexts.org

Reactivity of the 2,4-Difluorophenyl Aromatic Ring

The 2,4-difluorophenyl group exhibits its own characteristic reactivity, primarily involving substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.compitt.edudalalinstitute.commasterorganicchemistry.com The two fluorine atoms on the phenyl ring are deactivating yet ortho-, para-directing. However, the directing effects in a di-substituted ring are more complex.

The fluorine atoms are electron-withdrawing via the inductive effect but electron-donating through resonance. In EAS reactions, the regioselectivity is determined by the ability of the substituents to stabilize the intermediate arenium ion (also known as a σ-complex). nih.govvaia.comlibretexts.org For 1,3-disubstituted rings like 2,4-difluorobenzene, the incoming electrophile will preferentially attack the positions that are most activated and least sterically hindered. The positions ortho and para to the fluorine atoms are electronically favored. libretexts.orgyoutube.com Therefore, substitution is generally expected to occur at the 5-position, which is para to the fluorine at C-2 and ortho to the fluorine at C-4.

| Position | Relation to F at C-2 | Relation to F at C-4 | Expected Reactivity |

| 3 | meta | ortho | Moderately activated |

| 5 | para | ortho | Highly activated |

| 6 | ortho | meta | Moderately activated |

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on a 2,4-Difluorophenyl Ring

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution on Activated Difluorophenyl Systems

While aromatic rings are generally electron-rich and thus unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as the two fluorine atoms, can activate the ring for nucleophilic aromatic substitution (SNA_r). nih.govnih.gov In this reaction, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the ability of the ring to stabilize the negative charge of this intermediate. The positions para and ortho to the electron-withdrawing groups are the most susceptible to nucleophilic attack. nih.govyoutube.comyoutube.com In the case of the 2,4-difluorophenyl group, a strong nucleophile could potentially substitute one of the fluorine atoms, particularly the one at the para position (C-4) relative to the butanal side chain, depending on the reaction conditions. The presence of additional activating groups, such as a nitro group, would further facilitate this type of reaction. nih.govmdpi.com

Transformations of the Butane (B89635) Side Chain

Theoretically, the butane side chain of this compound can undergo several transformations. These reactions are foundational in organic synthesis for the construction of more complex molecular architectures.

One of the most fundamental transformations is the reduction of the aldehyde to form the corresponding primary alcohol, 4-(2,4-difluorophenyl)butan-1-ol. This reaction is typically achieved with high efficiency using common reducing agents such as sodium borohydride.

Another significant class of reactions involves the extension of the carbon chain via olefination reactions . For instance, the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide, would convert the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgudel.edumasterorganicchemistry.comwikipedia.orglibretexts.org The specific ylide used would determine the nature of the substituent added to the butane chain.

Condensation reactions , such as the Knoevenagel condensation, represent another avenue for modifying the butane side chain. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.comsci-hub.se This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond, often with conjugated electron-withdrawing groups.

Furthermore, the aldehyde can participate in reductive amination , a powerful method for forming amines. masterorganicchemistry.comorganicreactions.orgresearchgate.netcommonorganicchemistry.comorganic-chemistry.org This two-step process typically involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the reduction of the imine to the corresponding amine. The choice of the amine and the reducing agent allows for the synthesis of a wide variety of primary, secondary, and tertiary amines.

Incorporation of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net The aldehyde functionality of this compound makes it a suitable candidate for several well-known MCRs.

The Ugi four-component reaction is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.govmdpi.comresearchgate.net In a hypothetical Ugi reaction, this compound would serve as the aldehyde component, leading to the formation of a complex α-acylamino carboxamide derivative.

Another relevant MCR is the Pictet-Spengler reaction , which leads to the synthesis of tetrahydroisoquinolines or related heterocyclic systems. wikipedia.orgnumberanalytics.comnrochemistry.commdpi.comyoutube.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization step. While the difluorophenyl group is not an indole, which is common in Pictet-Spengler reactions, suitably activated aromatic rings can undergo this transformation.

While these reactions represent plausible transformations for this compound based on the established reactivity of aldehydes, the absence of specific examples in the peer-reviewed literature or patent filings for this particular compound prevents the creation of detailed research findings and data tables as requested. Further experimental investigation is required to explore and document the specific reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Research of 4 2,4 Difluorophenyl Butanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(2,4-difluorophenyl)butanal, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is employed for a complete spectral assignment. science.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aldehyde proton typically appears as a triplet in the downfield region of the spectrum. The protons on the carbon adjacent to the aldehyde group and the protons on the subsequent carbon in the butyl chain also exhibit distinct multiplets due to spin-spin coupling with neighboring protons. The aromatic protons on the difluorophenyl ring show complex splitting patterns due to coupling with each other and with the fluorine atoms. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 200 ppm. docbrown.info The carbons of the aromatic ring exhibit signals in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms. The aliphatic carbons of the butyl chain appear in the upfield region of the spectrum. docbrown.infodocbrown.info The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule. docbrown.info

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in the molecule. huji.ac.ilnih.gov For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants of these signals are indicative of their positions relative to each other and to the butyl side chain. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.7 (t) | 202.5 |

| CαH₂ | 2.5 (dt) | 45.9 |

| CβH₂ | 1.9 (m) | 25.0 |

| CγH₂ | 2.7 (t) | 35.0 |

| Aromatic CH | 6.8 - 7.2 (m) | 104-163 (multiple signals) |

Note: These are predicted values and may vary based on solvent and experimental conditions. 't' denotes a triplet, 'dt' a doublet of triplets, and 'm' a multiplet.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between atoms. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the aldehyde proton and the adjacent methylene (B1212753) protons, as well as between the protons along the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for establishing long-range connectivity, for instance, between the protons on the butyl chain and the carbons in the aromatic ring, and between the aldehyde proton and the carbons in the butyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a flexible molecule like this compound, it can offer insights into preferred conformations in solution.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₀F₂O), HRMS would confirm the presence of ten carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom by matching the experimentally observed mass to the calculated exact mass.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and offers valuable clues about its structure. libretexts.orgdocbrown.infolibretexts.org Common fragmentation pathways for aldehydes include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a hydrogen radical or the propyl-difluorophenyl radical. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral alkene molecule. libretexts.orgdocbrown.info

Cleavage of the Butyl Chain: Fragmentation can occur at various points along the butyl chain, leading to a series of characteristic fragment ions.

Fragmentation of the Aromatic Ring: The difluorophenyl ring can also fragment, although this is generally less favorable than cleavage of the side chain.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₀H₁₀F₂O]⁺ | Molecular Ion |

| 155 | [C₉H₈F₂]⁺ | Loss of CHO |

| 127 | [C₇H₆F₂]⁺ | Cleavage of the propyl chain |

| 113 | [C₆H₄F₂]⁺ | Difluorophenyl cation |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govresearchgate.net These techniques are complementary and provide characteristic information about the functional groups present in a molecule. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The IR spectrum of this compound would show a strong, characteristic absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aliphatic and aromatic parts of the molecule, and C-F stretching vibrations of the difluorophenyl ring. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. nih.govmdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR spectrum, providing strong signals for the aromatic ring vibrations and the C-C backbone of the butyl chain. researchgate.netualberta.cacyberleninka.ru

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C=O Stretch (Aldehyde) | 1720 - 1740 | IR (strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman (medium) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman (strong) |

| C-F Stretch | 1100 - 1300 | IR (strong) |

By integrating the data from NMR, mass spectrometry, and vibrational spectroscopy, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Analysis of Characteristic Vibrational Modes of Functional Groups

The aldehyde functional group (-CHO) is expected to exhibit some of the most characteristic absorption bands. The C=O stretching vibration of an aliphatic aldehyde typically appears as a strong, sharp band in the region of 1740-1720 cm⁻¹. docbrown.info Another key indicator of the aldehyde group is the C-H stretching vibration, which usually consists of a pair of weak to medium bands observed between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.info

The 2,4-difluorophenyl group will contribute several distinct bands to the IR spectrum. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the presence of carbon-fluorine (C-F) bonds will result in strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

The aliphatic butyl chain will show characteristic C-H stretching vibrations for the CH₂ and CH₃ groups in the range of 2975-2845 cm⁻¹. docbrown.info Bending vibrations for these groups will also be present in the fingerprint region, typically around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending).

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Aldehyde | C-H Stretch | 2880 - 2650 | Weak to Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl Chain | C-H Stretch | 2975 - 2845 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The chromophores present in this compound are the 2,4-difluorophenyl ring and the carbonyl group of the aldehyde.

The 2,4-difluorophenyl ring is expected to exhibit π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For substituted benzene (B151609) rings, these transitions typically result in strong absorption bands in the UV region.

The carbonyl group of the aldehyde can undergo two types of electronic transitions: a π → π* transition and an n → π* transition. youtube.comyoutube.com The π → π* transition is of higher energy (shorter wavelength) and higher intensity. The n → π* transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom) to an antibonding π* orbital. This transition is of lower energy (longer wavelength) and is characteristically weak (low molar absorptivity). youtube.com

The combination of these chromophores in this compound would likely result in a complex UV-Vis spectrum with multiple absorption bands. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region |

|---|---|---|

| 2,4-Difluorophenyl Ring | π → π* | UV Region |

| Carbonyl Group | π → π* | UV Region (shorter wavelength) |

X-ray Crystallography of this compound Derivatives or Co-crystals for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While no crystal structure for this compound itself has been reported in the searched literature, analysis of the crystal structures of derivatives containing the 2,4-difluorophenyl moiety can provide valuable insights into the potential solid-state packing and intermolecular interactions.

In the case of a potential crystal structure of this compound, one would expect the butanal side chain to adopt a specific conformation. Intermolecular interactions could be dominated by dipole-dipole interactions involving the polar aldehyde group. It is also possible that C-H···O hydrogen bonds could form between the aldehyde oxygen and C-H donors from neighboring molecules. The planarity of the difluorophenyl ring would likely influence the packing, potentially leading to layered structures.

Theoretical and Computational Studies of 4 2,4 Difluorophenyl Butanal

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. DFT methods offer a good balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. libretexts.org

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 4-(2,4-difluorophenyl)butanal, which has several rotatable single bonds, multiple energy minima, known as conformers, can exist.

Conformational analysis is the study of the energies and relative stabilities of these different conformers. libretexts.org The rotation around the C-C bonds in the butyl chain and the bond connecting the phenyl ring to the chain gives rise to various spatial arrangements. For instance, the analysis of butane (B89635), a simpler analogous structure, reveals different staggered (anti and gauche) and eclipsed conformations with distinct energy levels due to steric and torsional strain. libretexts.orglibretexts.orgwordpress.comslideshare.net The most stable conformer, the anti-conformation, has the bulky groups positioned 180° apart, minimizing steric repulsion. libretexts.orglibretexts.org Gauche conformations, with a 60° dihedral angle between these groups, are slightly higher in energy, while eclipsed conformations represent energy maxima. libretexts.orglibretexts.orgwordpress.com

Table 1: Illustrative Conformational Energy Differences for Butane (Note: This data is for butane and serves to illustrate the concepts of conformational analysis. Specific values for this compound would require dedicated computational studies.)

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60°, 300° | ~0.9 |

| Eclipsed (H, CH3) | 120°, 240° | ~3.4 |

| Totally Eclipsed (CH3, CH3) | 0° | ~5.0 |

| Source: Based on general textbook values for butane conformational analysis. libretexts.org |

The electronic structure of a molecule describes the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.netschrodinger.com A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the difluorophenyl ring, which is rich in π-electrons, while the LUMO is expected to be centered on the carbonyl group (C=O) of the aldehyde, a known electron-accepting moiety. The fluorine atoms, being highly electronegative, would influence the energy levels of the orbitals on the phenyl ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ2 / (2η) where μ is the electronic chemical potential (≈ -(I+A)/2)

While specific calculated values for this compound are not available, DFT calculations on similar aromatic aldehydes would provide these insights.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: These are hypothetical values for an aromatic aldehyde to illustrate the concepts. Actual values for this compound would need to be calculated.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Electronegativity | χ | (I + A) / 2 | 4.15 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict 1H and 13C NMR chemical shifts. nih.govresearchgate.net The calculated values are often compared with experimental data to confirm molecular structures. nih.gov For this compound, predicting the chemical shifts of the aromatic protons and carbons would be particularly useful to understand the electronic effects of the fluorine substituents and the butanal chain.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy) provides the vibrational frequencies corresponding to the normal modes of the molecule. mdpi.comresearchgate.netscirp.org These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the aldehyde, C-F stretches, and various vibrations of the phenyl ring and alkyl chain. mdpi.comresearchgate.netscirp.org Calculated frequencies are often scaled by an empirical factor to better match experimental values. scirp.org

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Related Aldehyde (Note: This table illustrates the correlation between calculated and experimental data. Specific data for this compound is not available.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O Stretch | 1750 | 1730 |

| Aromatic C=C Stretch | 1610 | 1600 |

| C-H Stretch (aldehyde) | 2750 | 2720 |

| C-F Stretch | 1250 | 1230 |

Reaction Mechanism Modeling and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. umn.edu The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction's kinetics and feasibility. umn.edu

For this compound, one could model various transformations, such as its oxidation to the corresponding carboxylic acid, its reduction to an alcohol, or its participation in condensation reactions. For each proposed mechanism, the structures of all transition states and intermediates would be calculated. The activation energy (the energy difference between the reactants and the transition state) can then be determined, allowing for the prediction of the most favorable reaction pathway.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.comnih.gov By simulating a molecule like this compound surrounded by a large number of solvent molecules, one can gain insights into its behavior in the solution phase. nih.govnih.gov

MD simulations can be used to:

Explore the conformational landscape in solution, taking into account solute-solvent interactions.

Study the solvation shell around the molecule and understand how solvent molecules orient themselves around different parts of the solute, such as the polar aldehyde group and the less polar phenyl ring.

Investigate the dynamics of the molecule, including its rotational and translational motion.

This information is valuable for understanding how the solvent influences the molecule's reactivity and properties.

Quantitative Structure-Reactivity Relationship (QSPR) Studies for Difluorophenyl Aldehydes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. For a series of related difluorophenyl aldehydes, a QSPR study could be developed to predict a specific property, such as reactivity in a particular reaction.

This would involve:

Building a dataset: A series of difluorophenyl aldehydes with varying substitution patterns would be selected.

Calculating molecular descriptors: For each molecule, a set of numerical descriptors would be calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Developing a statistical model: A mathematical model (e.g., multiple linear regression, partial least squares) would be created to find a correlation between the calculated descriptors and the experimentally measured reactivity.

Validating the model: The predictive power of the model would be tested on a set of compounds not used in the model development.

A successful QSPR model could then be used to predict the reactivity of new, unsynthesized difluorophenyl aldehydes, thereby guiding the design of molecules with desired properties.

Applications of 4 2,4 Difluorophenyl Butanal in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The combination of a reactive aldehyde and a difluorinated aromatic ring in 4-(2,4-difluorophenyl)butanal makes it a highly useful intermediate for the synthesis of a variety of complex organic molecules.

The aldehyde functionality of this compound serves as a key reactive site for the construction of various heterocyclic ring systems. Heterocyclic compounds are of significant interest due to their widespread presence in pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine atoms into these structures can dramatically alter their biological and physical properties, often leading to enhanced efficacy or novel functionalities.

The synthesis of fluorinated heterocycles is a significant area of research, with various methods being developed to introduce fluorine or fluoroalkyl groups into heterocyclic scaffolds. nih.govresearchgate.netresearchgate.net For instance, fluorinated 1,3-diketones are common precursors for synthesizing a range of heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net Similarly, this compound can be envisioned as a starting material in condensation reactions with various dinucleophiles to form a diverse array of fluorinated heterocyclic compounds. The presence of the 2,4-difluorophenyl moiety is particularly significant, as this substitution pattern is found in a number of biologically active molecules. mdpi.commdpi.com

The general strategy would involve the reaction of the butanal side chain with binucleophiles to form the heterocyclic core, carrying the difluorophenyl group as a key substituent. This approach offers a modular and efficient route to novel fluorinated heterocycles with potential applications in medicinal chemistry and materials science. nih.gov

| Heterocycle Class | Potential Synthesis Route from this compound | Key Features of Resulting Compounds |

| Fluorinated Pyridines | Condensation with an amine and a 1,3-dicarbonyl compound (or equivalent) | The 2,4-difluorophenyl group can influence the electronic properties and basicity of the pyridine (B92270) ring. |

| Fluorinated Quinolines | Reaction with an aniline (B41778) derivative under appropriate cyclization conditions (e.g., Friedländer synthesis) | The difluorophenyl substituent can enhance biological activity, as seen in some antimalarial and anticancer agents. researchgate.net |

| Fluorinated Dihydropyrimidines | Biginelli-type reaction with a urea (B33335) or thiourea (B124793) and a β-ketoester | These compounds are known for a wide range of pharmacological activities. |

Beyond heterocycles, this compound is a valuable intermediate for the synthesis of various specialty organic chemicals. cphi-online.com The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. nih.gov

These transformations allow for the elaboration of the butyl chain into more complex functionalities, while retaining the influential 2,4-difluorophenyl group. The resulting specialty chemicals could find use as advanced intermediates in the synthesis of pharmaceuticals, liquid crystals, and other high-value organic materials. nih.gov For example, oxidation to 4-(2,4-difluorophenyl)butanoic acid and subsequent amide coupling could lead to novel amides with potential biological activity. Alternatively, reduction to 4-(2,4-difluorophenyl)butan-1-ol provides a precursor to ethers and esters with tailored physical properties.

Exploration in Polymer Chemistry as a Monomer or Crosslinker

The dual functionality of this compound suggests its potential utility in polymer chemistry, either as a monomer for the synthesis of novel polymers or as a crosslinking agent to modify the properties of existing polymers. rsc.orgtechnochemical.com

The aldehyde group can participate in polymerization reactions, for instance, through condensation with other monomers containing active methylene (B1212753) groups or amino functionalities. The presence of the difluorophenyl group in the resulting polymer backbone would be expected to impart specific properties such as increased thermal stability, altered solubility, and specific optical or electronic characteristics. researchgate.netresearchgate.net

As a crosslinking agent, this compound could be used to form networks within a polymer matrix. researchgate.netnih.gov For example, it could react with polymers containing hydroxyl or amine groups to form acetal (B89532) or imine crosslinks, respectively. This crosslinking would enhance the mechanical strength, thermal resistance, and chemical resistance of the polymer. scienceopen.commdpi.com The incorporation of the fluorinated moiety through crosslinking could also be a strategy to modify the surface properties of materials, such as hydrophobicity and chemical inertness. mdpi.com

| Polymer Application | Role of this compound | Potential Properties of the Resulting Polymer |

| Novel Polymer Synthesis | Monomer | Enhanced thermal stability, specific optical properties, modified solubility. technochemical.commdpi.com |

| Polymer Modification | Crosslinking Agent | Increased mechanical strength, improved chemical and thermal resistance, tailored surface properties. sigmaaldrich.commsu.eduresearchgate.net |

Development as a Precursor for Advanced Materials with Tailored Electronic or Optical Characteristics

The 2,4-difluorophenyl group in this compound is an electron-withdrawing moiety, which can significantly influence the electronic and optical properties of molecules and materials that incorporate this scaffold. researchgate.net This makes the compound an interesting precursor for the development of advanced materials with tailored characteristics for applications in electronics and photonics. nih.govresearchgate.net

By incorporating the this compound unit into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can affect the material's absorption and emission of light, as well as its charge transport properties. Such materials could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of sensors. The fluorine atoms can also enhance the stability and processability of these materials.

Design and Synthesis of Functional Molecular Architectures Incorporating the this compound Scaffold

The concept of using well-defined molecular scaffolds to construct complex, functional molecular architectures is a powerful approach in modern chemistry. researchgate.net The this compound framework can serve as a core scaffold upon which to build larger, more intricate structures.

Through multi-step synthesis, the aldehyde group can be transformed into a variety of other functional groups, which can then be used to attach other molecular components. For example, the butanal side chain could be modified to include reactive sites for click chemistry or other efficient ligation reactions. This would allow for the modular assembly of complex molecules with specific functions, such as molecular probes, imaging agents, or components of supramolecular assemblies. The rigidity of the difluorophenyl ring provides a defined orientation for the appended functional units, which is a key aspect in the design of functional molecular architectures.

Analytical Methodologies for the Detection and Quantification of 4 2,4 Difluorophenyl Butanal in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental analytical method for separating components within a mixture, making it indispensable for purity assessment and tracking the conversion of reactants to products in real-time. High-resolution separation is a key advantage of these techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. The separation process occurs in a GC column, where components of a sample are partitioned between a gaseous mobile phase and a stationary phase. lbtu.lv Given its butanal structure, 4-(2,4-Difluorophenyl)butanal is expected to have sufficient volatility for GC analysis.

In a typical GC setup, the compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of stationary phase is critical for achieving separation from starting materials, byproducts, or impurities. A mid-polarity phase, such as one containing phenyl or cyanopropyl functional groups, would be a logical starting point for method development. Flame Ionization Detection (FID) is a common detector that provides excellent sensitivity for organic compounds.

For unambiguous identification and structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS). As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of this compound and differentiate it from its isomers or other structurally similar compounds. This is particularly useful in complex reaction mixtures. While GC is highly efficient, some polar compounds may require a derivatization step to increase their volatility and stability for analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on their elution temperature. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| Mass Range | 40-400 amu | Scans a range of mass-to-charge ratios to capture the parent ion and key fragments. |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for compounds that are non-volatile or thermally unstable, offering a significant advantage over GC in such cases.

For the analysis of this compound, reversed-phase HPLC would be the most common approach. nih.gov In this mode, a nonpolar stationary phase (e.g., C18 or C8-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.goveag.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov The presence of the difluorophenyl ring makes the molecule suitable for detection by a UV-Vis spectrophotometric detector, as the aromatic ring absorbs ultraviolet light at a characteristic wavelength. nih.gov

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides an additional layer of specificity and sensitivity. After separation on the HPLC column, the eluent is directed to an MS detector, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions. This hyphenated technique allows for the precise determination of the molecular weight of the compound, confirming its identity and enabling highly sensitive quantification even in complex matrices. nih.gov

Table 2: Representative HPLC-MS Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

| Column | C18, 2.7 µm particle size, 3.0 x 50 mm | Reversed-phase column for separating moderately polar organic compounds. lcms.cz |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. lcms.cz |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. lcms.cz |

| Gradient | 40% B to 95% B over 10 minutes | Changes solvent composition to elute compounds with varying polarities. |

| Flow Rate | 0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. lcms.cz |

| Detector | UV-Vis (e.g., at 254 nm) and Mass Spectrometer (MS) | UV for routine quantification, MS for confirmation and high sensitivity. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for mass analysis. |

Spectroscopic Techniques for Quantitative Analysis in Synthetic and Process Research

Spectroscopy involves the interaction of electromagnetic radiation with matter and is a cornerstone of chemical analysis. saylor.org Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for quantitative analysis in research settings.

FTIR spectroscopy is a rapid and non-destructive technique that can be used to quantify chemical compounds by measuring the absorption of infrared radiation by specific molecular vibrations. researchgate.net For this compound, the most prominent and characteristic absorption band would be the carbonyl (C=O) stretch of the aldehyde functional group, typically appearing in the region of 1720-1740 cm⁻¹. The intensity of this absorption peak is proportional to the concentration of the compound, a principle derived from the Beer-Lambert law. japer.in Modern FTIR instruments equipped with probes, such as those for Attenuated Total Reflectance (ATR), allow for real-time, in-situ monitoring of reaction progress without the need for sample extraction. japer.in

Nuclear Magnetic Resonance (NMR) spectroscopy, while primarily known as a tool for structural elucidation, can also be a powerful quantitative method (qNMR). By integrating the area of a specific resonance signal in the NMR spectrum and comparing it to the integral of a known amount of an internal standard, a precise concentration can be determined. For this compound, the unique signal of the aldehydic proton (-CHO), which appears far downfield (typically 9-10 ppm), would be an ideal candidate for quantification due to its distinct chemical shift and lack of overlap with other signals.

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Region | Significance |

| FTIR | Carbonyl (C=O) Stretch | ~1730 cm⁻¹ | Characteristic of the aldehyde functional group; intensity is proportional to concentration. |

| ¹H NMR | Aldehydic Proton (-CHO) | 9.7-9.8 ppm (triplet) | Unique, downfield signal ideal for quantification and structural confirmation. |

| ¹³C NMR | Carbonyl Carbon (-CHO) | ~202 ppm | Confirms the presence of the aldehyde functional group. |

| ¹⁹F NMR | Fluorine Atoms | -110 to -115 ppm (two distinct signals) | Confirms the presence and substitution pattern of the difluorophenyl ring. |

Development of Specialized Analytical Probes and Methods for this compound

While standard chromatographic and spectroscopic methods are highly effective for the analysis of this compound, the development of specialized analytical probes and methods represents a frontier in analytical chemistry. Such methods are designed to offer enhanced selectivity, sensitivity, or ease of use for a specific target analyte.

To date, there is limited publicly available research on analytical probes designed specifically for this compound. However, the development of such tools would likely leverage the reactivity of the aldehyde functional group. For instance, a chemosensor could be designed based on a molecule that undergoes a measurable change in its optical properties (e.g., color or fluorescence) upon selective reaction with the aldehyde. This could enable rapid visual or fluorometric detection.

Another potential avenue is the development of immunoassays, which would utilize antibodies raised specifically to recognize the this compound structure. These methods can offer exceptionally high selectivity and sensitivity, although their development is a complex and resource-intensive process. The creation of such specialized methods would be driven by a specific, high-throughput analytical need in a particular research or industrial context.

Future Research Directions and Emerging Trends for 4 2,4 Difluorophenyl Butanal

Investigation of Unexplored Reactivity Pathways and Synthetic Transformations

The aldehyde and the difluorophenyl moieties of 4-(2,4-Difluorophenyl)butanal offer distinct reactive sites. While standard transformations are known, a deeper exploration of its reactivity could unveil novel synthetic pathways.

Future research could focus on:

Asymmetric Aldol (B89426) and Related Carbon-Carbon Bond-Forming Reactions: Developing highly stereoselective aldol reactions using this compound as the electrophile would provide access to chiral building blocks. Investigation into organocatalyzed and metal-catalyzed variants could yield a range of valuable synthons.

Multicomponent Reactions: The integration of this compound into multicomponent reactions, such as the Biginelli or Hantzsch reactions, could lead to the efficient synthesis of complex heterocyclic structures. researchgate.net The difluorophenyl group would be incorporated into these scaffolds, potentially leading to novel pharmacological activities.

Novel Cyclization Strategies: The butanal side chain offers the potential for intramolecular cyclization reactions. Research into acid-catalyzed or metal-mediated cyclizations could lead to the formation of substituted tetralone or other polycyclic systems incorporating the difluorophenyl motif.

Selective C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bonds on the aromatic ring would represent a significant advance. This could involve transition-metal catalysis or photoredox catalysis to introduce new substituents and create highly functionalized aromatic compounds.

A summary of potential unexplored reactions is presented in Table 1.

| Reaction Type | Potential Reagents/Catalysts | Potential Products | Research Focus |

| Asymmetric Aldol Reaction | Chiral organocatalysts (e.g., proline derivatives), Metal complexes with chiral ligands | Chiral β-hydroxy aldehydes | High diastereoselectivity and enantioselectivity |

| Multicomponent Reactions | Urea (B33335)/Thiourea (B124793), β-ketoesters, Ammonia source | Dihydropyrimidinones, Dihydropyridines | One-pot synthesis of novel heterocyclic libraries |

| Intramolecular Cyclization | Strong acids (e.g., PPA, TfOH), Lewis acids | Substituted tetralones | Control of regioselectivity and reaction conditions |

| C-F Bond Activation | Palladium or Nickel catalysts with specialized ligands, Photoredox catalysts | Further functionalized phenyl derivatives | Selective activation of one C-F bond over the other |

Table 1: Potential Unexplored Synthetic Transformations for this compound

Integration into Novel Catalytic Cycles and Methodologies

The unique electronic and steric properties of this compound make it an interesting candidate for integration into new catalytic systems, either as a substrate, a ligand precursor, or a mechanistic probe.

Future research avenues include:

Substrate in Catalytic Hydrogenation Studies: A detailed investigation into the catalytic hydrogenation of this compound could provide insights into selectivity. researchgate.net By varying catalysts (e.g., Pt, Pd, Ru) and reaction conditions, the selective reduction of the aldehyde versus the aromatic ring could be achieved, leading to either 4-(2,4-Difluorophenyl)butan-1-ol or 4-(2,4-difluorocyclohexyl)butanal. researchgate.net

Development of Novel Organocatalysts: The butanal moiety can be a starting point for the synthesis of new chiral organocatalysts, such as pyrrolidine (B122466) or imidazolidinone derivatives. The difluorophenyl group would serve as a bulky, electron-withdrawing substituent to tune the catalyst's reactivity and selectivity.

Precursor to Chiral Ligands: The synthesis of chiral ligands derived from this compound for transition-metal catalysis is a promising area. For example, conversion to a chiral diamine or phosphine (B1218219) ligand could yield catalysts for asymmetric hydrogenation or cross-coupling reactions.

Computational Design and Prediction of Undiscovered this compound Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules and the prediction of their properties, which can guide synthetic efforts. chapman.edu

Key areas for computational investigation include:

Structure-Property Relationship Studies: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of this compound and its derivatives. This can predict reactivity, stability, and spectroscopic characteristics.

Design of Derivatives with Tailored Properties: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired properties for specific applications, such as optimized binding to a biological target or specific material properties. chapman.edu For instance, derivatives could be designed to act as allosteric modulators of receptors, a strategy that has proven successful for other complex molecules. nih.gov

Prediction of Reaction Outcomes: Computational modeling can help predict the feasibility and selectivity of the unexplored reactions mentioned in section 8.1, saving significant experimental time and resources.

A hypothetical table of computationally predicted properties for designed derivatives is shown in Table 2.

| Derivative | Modification | Predicted Property | Potential Application |

| Derivative A | Addition of a hydroxyl group at the benzylic position | Increased polarity and hydrogen bonding capability | Precursor for polyesters |

| Derivative B | Conversion of the aldehyde to a primary amine | Basic character, potential for salt formation | Building block for pharmaceuticals |

| Derivative C | Introduction of a third fluorine atom on the phenyl ring | Altered electronic properties and lipophilicity | Fine-tuning of biological activity |

Table 2: Hypothetical Computationally Designed Derivatives of this compound and Their Predicted Properties

Role in Sustainable Chemistry and Resource-Efficient Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should aim for more sustainable and resource-efficient processes.

Promising research directions include:

Development of Greener Synthetic Routes: Exploration of synthetic pathways that minimize the use of hazardous reagents and solvents is crucial. This could involve the use of biocatalysis or flow chemistry. The use of eco-friendly catalysts, such as gluconic acid aqueous solution, for transformations involving this compound could be explored. researchgate.net

Atom-Economical Reactions: Designing syntheses that maximize the incorporation of all starting material atoms into the final product is a key goal of green chemistry. Multicomponent reactions are a prime example of atom-economical processes.

A comparison of a traditional versus a potential green synthetic step is outlined in Table 3.

| Synthetic Step | Traditional Method | Potential Green Alternative | Sustainability Improvement |

| Oxidation of 4-(2,4-Difluorophenyl)butan-1-ol to the aldehyde | Use of chromium-based reagents | Catalytic aerobic oxidation using a TEMPO/metal co-catalyst system | Avoidance of toxic heavy metals, use of air as the oxidant |

| Aldol Condensation | Stoichiometric use of a strong base (e.g., LDA) in an organic solvent | Organocatalysis in water or a biodegradable solvent | Elimination of cryogenic conditions and hazardous reagents |

Table 3: Comparison of Traditional and Potential Green Synthetic Methods for this compound Transformations

Bridging Fundamental Research on this compound with Niche Chemical and Material Science Applications

The unique combination of a reactive aldehyde and a difluorinated aromatic ring makes this compound a valuable precursor for materials with specialized properties.

Future research should aim to bridge fundamental understanding with practical applications:

Synthesis of Fluorinated Polymers: The aldehyde group can participate in polymerization reactions, leading to the formation of novel fluorinated polymers. These materials could exhibit interesting properties such as high thermal stability, low surface energy, and unique optical properties.

Development of Liquid Crystals: The rigid difluorophenyl group is a common component in liquid crystal molecules. Elaboration of the butanal side chain could lead to new liquid crystalline materials with potential applications in display technologies.

Precursor for Bioactive Molecules and Probes: The difluorophenyl moiety is a known pharmacophore in many drug molecules. Efficient synthetic routes starting from this compound could facilitate the synthesis of new drug candidates or molecular probes for chemical biology. researchgate.net The synthesis of analogues of bioactive compounds, such as those similar to famciclovir (B1672041) or penciclovir, could be explored. derpharmachemica.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.